furan-2-yl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone
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Overview
Description
3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that features a furan ring, an indole core, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with an indole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share a similar furan ring structure but differ in their biological activities and applications.
Indole derivatives: Compounds with an indole core are widely studied for their pharmacological properties.
Phenoxyethyl derivatives:
Uniqueness
3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE is unique due to its combination of a furan ring, an indole core, and a phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19NO3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
furan-2-yl-[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C22H19NO3/c1-16-7-2-5-10-20(16)26-14-12-23-15-18(17-8-3-4-9-19(17)23)22(24)21-11-6-13-25-21/h2-11,13,15H,12,14H2,1H3 |
InChI Key |
QNDBBQYNWDYVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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